molecular formula C9H6O5 B7904050 2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid

2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid

Cat. No.: B7904050
M. Wt: 194.14 g/mol
InChI Key: NVLCGBWRICWMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid is a chemical compound with the molecular formula C 9 H 6 O 5 and a molecular weight of 194.14 g/mol . It is identified by the CAS Registry Number 1492563-70-8 . While specific biological data for this exact molecule is limited in public sources, its core 1,3-benzodioxole structure is a recognized scaffold in agricultural chemical research. Scientific studies on closely related derivatives have demonstrated that the 1,3-benzodioxole moiety can exhibit significant biological activity. For instance, research has identified certain N -(benzo[d][1,3]dioxol-5-yl) derivatives as potent auxin receptor agonists . These compounds were designed through computer-aided drug discovery targeting the auxin receptor TIR1 (Transport Inhibitor Response 1) and have shown a remarkable ability to promote root growth in model plants like Arabidopsis thaliana and Oryza sativa (rice) . One such derivative, compound K-10, exhibited root growth-promoting activity that surpassed that of the common plant hormone NAA (1-naphthylacetic acid) . This class of compounds represents a promising scaffold for the discovery and development of novel plant growth regulators aimed at enhancing root architecture and crop productivity . This product is intended for research purposes by qualified scientists in fields such as agrochemistry, chemical biology, and pharmaceutical science. It is strictly for laboratory use. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,3-benzodioxol-4-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O5/c10-7(9(11)12)5-2-1-3-6-8(5)14-4-13-6/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLCGBWRICWMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid typically involves the reaction of piperonal with suitable reagents. One common method includes the use of sodium hydroselenide (NaHSe) in the presence of piperidine hydrochloride and ethanol as a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification techniques such as column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Decarboxylative Acylarylation of Acrylamides

This acid participates in BI-OAc-catalyzed, visible-light-driven decarboxylative acylarylation with acrylamides (e.g., 1a ). The reaction generates 3-acyl-2-aryloxyacetamide derivatives (e.g., 3x ) via a radical pathway .

Key Data:

ParameterValue/OutcomeSource
Yield of 3x 75%
CatalystBI-OAc
Light SourceBlue LED (λ = 420–425 nm)
Solvent SystemMeCN/HFIP (3:1)
Reaction Time10–16 h

Mechanism :

  • Transesterification between BI-OAc and the α-keto acid forms intermediate A .

  • Homolytic cleavage under light generates benzoyl radical B and iodanyl radical C , releasing CO₂ .

  • Radical B adds to acrylamide’s C=C bond, followed by cyclization and hydrogen abstraction to yield the product .

Visible-Light-Driven Coupling with 2H-Indazoles

The acid undergoes decarboxylative coupling with 2H-indazoles (e.g., 1a ) under self-catalyzed energy transfer conditions, producing 3-acyl-2H-indazoles (e.g., 3aa ) .

Optimization Highlights:

ConditionOptimal ValueYield (%)
Equivalents of Acid5.062 → 71
SolventMeCN/HFIP (3:1)71
Wavelength420–425 nm71
AdditivesNone71

Substrate Scope :

  • Electron-donating groups (e.g., −OMe) on the benzodioxol ring: 74–75% yield .

  • Sterically hindered substrates (e.g., ortho-methyl): Reduced yields (e.g., 3qa : 33%) .

Radical Trapping and Side Reactions

The acyl radical intermediate derived from this acid can be trapped by TEMPO or BHT, confirming its role in radical-mediated pathways . Side products include benzil (from radical recombination) and benzoic acid (from radical decomposition) .

Byproduct Analysis:

ByproductFormation PathwayDetection Method
BenzilRadical recombination of acyl radicalsGC-MS
Benzoic acidPhenyl radical + carboxyl radicalGC-MS

Limitations and Challenges

  • Aliphatic Derivatives : Reactions fail with aliphatic analogs (e.g., 4-methyl-2-oxopentanoic acid) due to unstable acyl radicals .

  • Steric Effects : Ortho-substituted aryl groups reduce yields by ~40% compared to para-substituted analogs .

Synthetic Utility

This acid’s reactivity enables access to pharmacophores, such as stiripentol analogs, through aldol additions or dehydrations . Its benzodioxol moiety enhances radical stability, making it superior to simple phenyl analogs in coupling efficiency .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of 2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid may exhibit anticancer properties. For instance, compounds with similar structural features have been synthesized and evaluated against various cancer cell lines. The introduction of the benzo[d][1,3]dioxole group has been associated with enhanced cytotoxic activity compared to other compounds lacking this moiety.

CompoundCell Line TestedIC50 (µM)Reference
5aMCF-7<0.5
5bU-937<0.6

In a comparative study, certain derivatives showed greater efficacy than doxorubicin against specific leukemia cell lines, suggesting that modifications to the chemical structure could yield potent anticancer agents.

Drug Development

Potential as a Drug Candidate
The unique structure of this compound positions it as a candidate for further drug development. Its ability to function as an inhibitor or modulator of specific biological pathways makes it a valuable compound in the search for new therapeutic agents.

Mechanism of Action Studies
Research into the mechanism of action for compounds related to this acid has revealed interactions with key cellular pathways involved in cancer progression and apoptosis. For example, derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways, which is a significant area of interest for developing targeted therapies.

Biological Research

Biochemical Studies
The compound has also been utilized in biochemical assays to study enzyme inhibition and receptor modulation. Its ability to interact with various enzymes suggests potential applications in metabolic studies and understanding disease mechanisms.

Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:

  • Synthesis of Oxadiazole Derivatives : Researchers synthesized oxadiazole derivatives incorporating the benzo[d][1,3]dioxole structure and assessed their antiproliferative activities against multiple cancer cell lines. Compounds demonstrated varying degrees of potency, indicating that structural modifications can lead to significant changes in biological activity .

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid involves its interaction with molecular targets such as enzymes. For instance, its derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins. This inhibition can lead to anti-inflammatory and analgesic effects . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and thus exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-yl vs. 5-yl Substitution

The positional isomerism of the benzodioxole group significantly impacts electronic properties and reactivity:

  • 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic Acid : In reactions with (bromoethynyl)benzene, this isomer exhibited a lower yield (13%) compared to the 3,4-dimethoxyphenyl analogue (15%). However, using PhI(OAc)₂ as an additive improved the yield to 64%, highlighting the sensitivity of the 5-yl derivative to reaction conditions .
  • 4-yl vs. 5-yl Reactivity : The 4-yl isomer’s electronic environment may favor certain catalytic reactions. For example, the 4-yl trifluoromethanesulfonate derivative participated efficiently in Pd-catalyzed carboamination, yielding 94% of the target imidazole derivative .

Table 1: Comparison of Reaction Yields for Positional Isomers

Compound Reaction Condition Yield (%) Reference
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (bromoethynyl)benzene, BI-OH 13
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid PhI(OAc)₂ additive 64
2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid derivative Pd-catalyzed carboamination 94

Functional Group Analogues

Keto-Acid vs. Lactam/Amide Derivatives
  • This derivative was synthesized via hydrolysis of a diketo ester, demonstrating adaptability in functionalization .
  • Thiazolidinone Derivatives: Compounds like N-[2-(4-Methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide (3g) exhibit lactam and amide functionalities, improving metabolic stability but reducing electrophilic reactivity compared to the keto-acid .

Table 2: Key Properties of Functional Group Analogues

Compound Functional Groups Key Properties Reference
This compound Keto-carboxylic acid High reactivity in coupling reactions
3-(Benzo[d][1,3]dioxol-4-yl(methyl)amino)-3-oxopropanoic acid Amide, keto-carboxylic acid Enhanced chelation/bioactivity
N-[2-(4-Methoxyphenyl)-4-oxo-thiazolidin-3-yl]acetamide Lactam, amide Improved metabolic stability

Substituent Effects on Reactivity and Yield

  • Electron-Donating Groups : The benzodioxole moiety’s electron-donating nature stabilizes intermediates in electrophilic substitutions but may hinder oxidative coupling. For example, 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid showed marginally higher yields (15%) than the 5-yl benzodioxole derivative under identical conditions .
  • Steric and Electronic Modulation: Derivatives with bulkier substituents (e.g., 4-(dimethylamino)phenyl in SS4) require longer reaction times (8 h reflux) but achieve moderate yields (72%) in thiazolidinone synthesis .

Reaction Optimization

  • Catalytic Additives : The use of PhI(OAc)₂ improved yields of benzodioxole derivatives by 4–5 fold, suggesting its role in facilitating oxidative coupling .
  • Ultrasound-Assisted Synthesis : In carbamate synthesis, ultrasound reduced reaction times from 6–8 h to 2 h while improving yields by ~15% . This method could be adapted for benzodioxole derivatives to enhance efficiency.

Biological Activity

2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and analgesic effects, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by its unique benzo[d][1,3]dioxole structure, which is known to enhance biological activity through various mechanisms. The IUPAC name is this compound, with a molecular formula of C₉H₈O₅ and a molecular weight of 196.16 g/mol. Its structural features contribute to its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. A study synthesized various derivatives of benzodioxole and evaluated their cytotoxic effects against cancer cell lines such as HepG2, HCT116, and MCF7. The results showed IC₅₀ values of 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF7, demonstrating potent anticancer activity compared to standard drugs like doxorubicin (IC₅₀ values of 7.46 µM for HepG2) .

Table 1: IC₅₀ Values of Benzodioxole Derivatives Against Cancer Cell Lines

CompoundHepG2 (µM)HCT116 (µM)MCF7 (µM)
This compound2.381.544.52
Doxorubicin7.468.294.56

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). Studies have shown that certain benzodioxole derivatives exhibit selective inhibition of COX enzymes, with IC₅₀ values ranging from 1.45 µM for COX-1 to 3.34 µM for COX-2 . These findings suggest that the compound could be a promising candidate for developing anti-inflammatory agents.

Table 2: COX Inhibition Activity of Benzodioxole Compounds

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Compound A1.453.34
Ketoprofen12.3214.34

Analgesic Effects

In addition to its anticancer and anti-inflammatory properties, the compound has been evaluated for analgesic activity using various pain models in animal studies. The results indicated that it significantly reduced pain responses comparable to standard analgesics .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through the modulation of apoptotic pathways involving proteins such as Bax and Bcl-2 .
  • Antioxidant Activity : The presence of the dioxole structure enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • Cancer Therapeutics : A study demonstrated that derivatives with the benzo[d][1,3]dioxole structure showed enhanced cytotoxicity in cancer cell lines while maintaining low toxicity in normal cells .
  • Inflammatory Disorders : Research indicated that compounds derived from benzodioxole significantly reduced inflammation in animal models of arthritis .
  • Pain Management : Experimental models showed that these compounds provided effective pain relief without significant side effects commonly associated with traditional analgesics .

Q & A

Q. What are the optimal synthetic routes for 2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid?

A copper(I)-catalyzed reaction using ethyl propiolate and 2-hydroxybenzoic acid in the presence of NaHCO₃ has been demonstrated to synthesize structurally related benzo[1,3]dioxin-4-one derivatives. This method achieves moderate yields (~50–60%) and avoids harsh conditions, making it suitable for lab-scale synthesis. Alternative routes, such as direct amidation or ester hydrolysis, may require optimization of pH and temperature to preserve the oxoacetic acid moiety .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm the aromatic benzodioxole ring system and the oxoacetic acid moiety.
  • FT-IR : To identify carbonyl stretching bands (C=O) at ~1700–1750 cm⁻¹ for both the benzodioxole and oxoacetic acid groups.
  • X-ray crystallography : For resolving structural ambiguities, such as bond angles and planarity of the benzodioxole ring (see Advanced Questions for challenges) .

Q. How does the compound behave under varying pH conditions?

The oxoacetic acid group (pKa ~2.5–3.0) is prone to deprotonation in aqueous solutions above pH 4, forming a carboxylate anion. Stability studies in buffered solutions (pH 2–10) should monitor degradation via HPLC, particularly under alkaline conditions where ester hydrolysis or ring-opening of the benzodioxole may occur .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved?

Discrepancies in chemical shifts (e.g., for the benzodioxole protons) may arise from solvent polarity or tautomerism. To address this:

  • Perform NMR in deuterated DMSO versus CDCl₃ to assess solvent effects.
  • Compare experimental data with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-311+G(d,p)) for tautomeric forms .

Q. What computational methods are suitable for studying its electronic properties?

DFT calculations using hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311+G(d,p) basis set can predict:

  • Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
    Validate results against experimental UV-Vis spectra (λmax ~250–300 nm for π→π* transitions) .

Q. How can crystallization challenges be mitigated for X-ray analysis?

The compound’s low melting point (<150°C) and hygroscopicity complicate crystallization. Strategies include:

  • Slow evaporation from a DCM/hexane mixture at 4°C.
  • Seeding with microcrystals from similar benzodioxole derivatives.
  • Resolving disorder in the oxoacetic acid group using SHELXL refinement with anisotropic displacement parameters .

Q. What strategies address low yields in pharmacological activity assays?

Low bioactivity may stem from poor solubility or metabolic instability. Solutions include:

  • Prodrug design : Esterify the oxoacetic acid to improve membrane permeability.
  • Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina, focusing on hydrogen bonding with the benzodioxole oxygen atoms .

Q. How can thermal decomposition pathways be analyzed?

Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition stages:

  • Initial weight loss (~150–200°C): Decarboxylation of the oxoacetic acid group.
  • Secondary loss (~250–300°C): Breakdown of the benzodioxole ring.
    Pair with DSC to identify endothermic/exothermic transitions .

Data Contradiction Analysis

Q. Conflicting solubility data in polar vs. non-polar solvents: How to reconcile?

Reported discrepancies (e.g., higher solubility in DMSO than ethanol) likely arise from the compound’s amphiphilic nature. Conduct systematic solubility tests using the shake-flask method with HPLC quantification. Account for temperature (25°C vs. 37°C) and solvent polarity indices (e.g., Snyder’s parameters) .

Q. How to validate conflicting enzymatic inhibition results?

Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C) with positive controls (e.g., aspirin for COX inhibition). Use Michaelis-Menten kinetics to calculate inhibition constants (Ki) and rule out assay-specific artifacts like non-specific protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.